3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Biphenyl Structure: This is achieved through a Suzuki-Miyaura coupling reaction, where 3,4,5-trimethoxybenzaldehyde is coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The raw materials are sourced in bulk, and the reaction conditions are carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and aldehyde functionality allow it to form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the biphenyl structure.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group with an ethylamine side chain.
3,4,5-Trimethoxystilbene: Features a stilbene structure with trimethoxy groups.
Uniqueness
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its biphenyl structure combined with the trimethoxyphenyl group and an aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(9-15(19-2)16(14)20-3)12-6-4-11(10-17)5-7-12/h4-10H,1-3H3 |
InChI Key |
QUBHSCPLNONZMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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